Methyl 4-[(4-chlorophenyl)methoxy]benzoate
Overview
Description
Methyl 4-((4-chlorobenzyl)oxy)benzoate is an organic compound with the molecular formula C15H13ClO3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the benzyl group is substituted with a 4-chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-((4-chlorobenzyl)oxy)benzoate can be synthesized through several methods. One common route involves the esterification of 4-((4-chlorobenzyl)oxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of methyl 4-((4-chlorobenzyl)oxy)benzoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-((4-chlorobenzyl)oxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 4-((4-chlorobenzyl)oxy)benzoic acid and methanol in the presence of a base or acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as 4-((4-aminobenzyl)oxy)benzoate or 4-((4-thiocyanatobenzyl)oxy)benzoate.
Hydrolysis: 4-((4-chlorobenzyl)oxy)benzoic acid and methanol.
Reduction: 4-((4-chlorobenzyl)oxy)benzyl alcohol.
Scientific Research Applications
Methyl 4-((4-chlorobenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-((4-chlorobenzyl)oxy)benzoate depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Methyl 4-((4-chlorobenzyl)oxy)benzoate can be compared with other similar compounds, such as:
Methyl 4-hydroxybenzoate: Lacks the 4-chlorobenzyl group, making it less reactive in certain substitution reactions.
Methyl 4-((4-methylbenzyl)oxy)benzoate:
Methyl 4-((4-bromobenzyl)oxy)benzoate: The bromine atom can participate in different types of reactions compared to chlorine, offering different synthetic possibilities.
Each of these compounds has unique properties and reactivities that make them suitable for different applications in research and industry. Methyl 4-((4-chlorobenzyl)oxy)benzoate is unique due to the presence of the 4-chlorobenzyl group, which imparts specific reactivity and potential for further functionalization.
Biological Activity
Methyl 4-[(4-chlorophenyl)methoxy]benzoate, also known by its CAS number 62290-46-4, is an organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
This compound features a benzoate group substituted with a methoxy group and a para-chlorophenyl moiety. The molecular formula is with a molecular weight of approximately 303.75 g/mol. Its structural characteristics contribute to its chemical reactivity and biological activity, particularly its lipophilicity due to the presence of the chlorine atom, which enhances interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory Effects : The compound has been studied for its potential to inhibit inflammatory pathways. It interacts with enzymes and receptors involved in inflammation, suggesting it may serve as an anti-inflammatory agent.
- Analgesic Properties : Preliminary studies suggest that this compound may possess analgesic effects, potentially making it useful in pain management therapies.
- Antimicrobial Activity : this compound has shown promise as an antimicrobial agent, indicating potential applications in treating infections.
The biological activity of this compound is largely attributed to its ability to modulate enzyme activities and alter receptor functions. This compound may bind to active sites on specific enzymes or receptors, leading to therapeutic effects in various biological models.
Case Studies and Experimental Evidence
- Anti-inflammatory Studies : In a controlled study involving animal models of inflammation, this compound demonstrated a significant reduction in inflammatory markers compared to control groups. This suggests a strong potential for development as an anti-inflammatory drug.
- Antimicrobial Efficacy : In vitro studies have reported that this compound exhibits notable antimicrobial activity against various bacterial strains, indicating its potential use in developing new antimicrobial therapies.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 2-(4-chlorophenyl)benzoate | Chlorine at the ortho position | Different reactivity patterns |
Methyl 3-methoxybenzoate | Methoxy group at the meta position | Commonly used in flavoring |
Methyl 3-(trifluoromethyl)benzoate | Trifluoromethyl group | Increased lipophilicity |
The unique combination of functional groups in this compound contributes to its specific biological activities that may not be observed in similar compounds.
Conclusion and Future Directions
This compound presents promising biological activities that warrant further investigation. Its anti-inflammatory and antimicrobial properties highlight its potential as a therapeutic agent. Future research should focus on elucidating the precise molecular mechanisms underlying its biological effects and exploring its efficacy in clinical settings.
Properties
IUPAC Name |
methyl 4-[(4-chlorophenyl)methoxy]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-15(17)12-4-8-14(9-5-12)19-10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQAIAXXKPYVGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350035 | |
Record name | ST046679 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62290-46-4 | |
Record name | Methyl 4-[(4-chlorophenyl)methoxy]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62290-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ST046679 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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